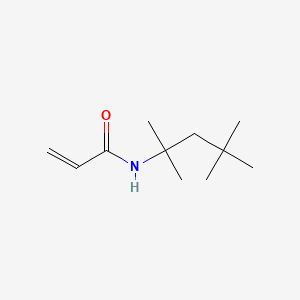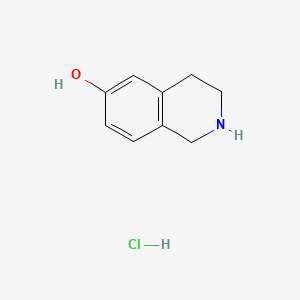
Chlorhydrate de 1,2,3,4-tétrahydroisoquinolin-6-ol
Vue d'ensemble
Description
1,2,3,4-Tetrahydroisoquinolin-6-ol is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products, and 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class within this group .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinolin-6-ol is complex, and it’s part of the larger group of isoquinoline alkaloids .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinolin-6-ol are diverse, given its role as a key component in various synthetic compounds .Applications De Recherche Scientifique
Recherche et développement pharmaceutiques
Les dérivés du THIQ sont utilisés comme réactifs chimiques et intermédiaires dans la recherche pharmaceutique. Ils sont impliqués dans la synthèse de divers composés thérapeutiques en raison de leurs diverses activités biologiques .
Conception d'inhibiteurs
Des inhibiteurs de petites molécules à base de THIQ ont été conçus pour les interactions protéine-protéine (IPP), telles que l'IPP PD-1/PD-L1, qui est une cible pour l'immunothérapie du cancer .
Troubles neurodégénératifs
Les composés à base de THIQ présentent des activités biologiques contre les troubles neurodégénératifs. Ils forment une classe importante d'alcaloïdes isoquinoléiques ayant un potentiel thérapeutique .
Synthèse organique
Les dérivés du THIQ sont utilisés dans la synthèse organique, y compris la fonctionnalisation de molécules pour créer de nouveaux composés ayant les propriétés souhaitées .
Catalyse
Des catalyseurs hétérogènes ont été explorés pour la fonctionnalisation en C(1) des THIQ avec des alcynes, qui est une méthode utilisée pour synthétiser des molécules organiques complexes .
Modulateurs du récepteur des androgènes
Ce composé a été utilisé dans la préparation de modulateurs sélectifs du récepteur des androgènes (SARMs), qui ont des applications dans le traitement de maladies comme l'atrophie musculaire et l'ostéoporose .
Disrupteurs des microtubules
Il est également utilisé dans la création de disrupteurs stéroïdomimétiques et chimériques des microtubules. Ces disrupteurs ont des applications potentielles dans le traitement du cancer en interférant avec la division cellulaire .
Thermo Fisher Scientific Springer Link Royal Society of Chemistry Springer Link Chemical Book
Mécanisme D'action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride, also known as 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, is a part of a large group of natural products known as isoquinoline alkaloids . The primary targets of this compound are various infective pathogens and neurodegenerative disorders .
Mode of Action
The interaction of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride with its targets results in diverse biological activities. This compound exerts its effects by interacting with the biochemical pathways of the target organisms or cells .
Biochemical Pathways
1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride affects various biochemical pathways. The exact pathways and their downstream effects are subject to the specific target and the biological context. It is known that this compound has a broad range of biological activities, indicating that it may interact with multiple pathways .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrochloride’s action depend on the specific target and the biological context. Given its diverse biological activities, this compound likely induces a variety of molecular and cellular changes .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZTXWVJZMVLFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CC2=C1C=C(C=C2)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63905-73-7 | |
| Record name | Isoquinoline, 6-hydroxy-1,2,3,4-tetrahydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



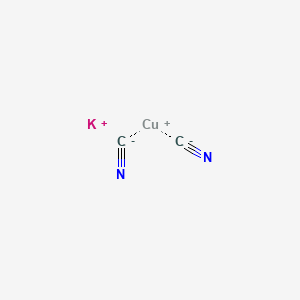

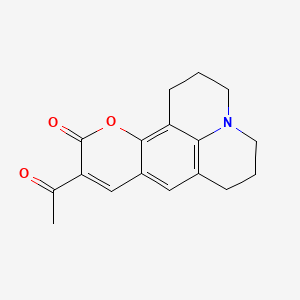

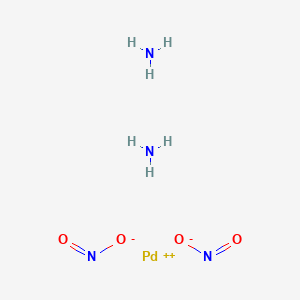
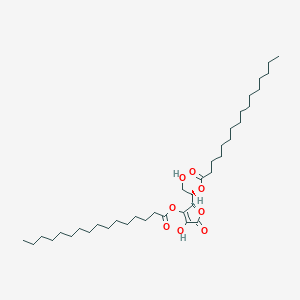
![Europium(3+);2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate](/img/no-structure.png)

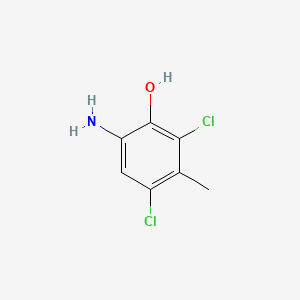
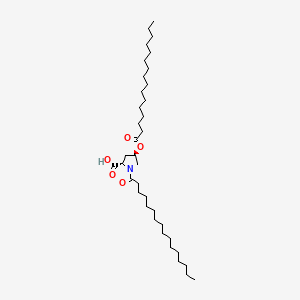
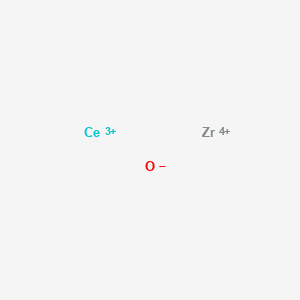
![Trimethoxy-[3-(2-methoxyethoxy)propyl]silane](/img/structure/B1582800.png)
